molecular formula C15H27ClN2 B6316532 4-(Dimethylamino)-1-(2-ethylhexyl)pyridinium chloride, 97% CAS No. 92886-00-5

4-(Dimethylamino)-1-(2-ethylhexyl)pyridinium chloride, 97%

Cat. No. B6316532
CAS RN: 92886-00-5
M. Wt: 270.84 g/mol
InChI Key: VENGGGZJFDLMED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-1-(2-ethylhexyl)pyridinium chloride, commonly referred to as DEHP, is a quaternary ammonium compound and a common surfactant used in a variety of industrial, medical, and consumer products. It is a colorless, water-soluble compound that is used as a surfactant in many household cleaning products, cosmetics, and personal care products. DEHP has been found to have a wide range of applications in the medical, food, and industrial fields. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(Dimethylamino)-1-(2-ethylhexyl)pyridinium chloride, 97% involves the reaction of 2-ethylhexylpyridine with dimethylamine followed by quaternization with methyl chloride.

Starting Materials
2-ethylhexylpyridine, dimethylamine, methyl chloride

Reaction
2-ethylhexylpyridine is reacted with dimethylamine in the presence of a base such as sodium hydroxide to form 4-(dimethylamino)-1-(2-ethylhexyl)pyridine., The resulting intermediate is then quaternized with methyl chloride to form 4-(Dimethylamino)-1-(2-ethylhexyl)pyridinium chloride, 97%.

Mechanism Of Action

The mechanism of action of DEHP is not fully understood, but it is believed to interact with the cell membrane and disrupt its normal function. DEHP has been found to interact with proteins and lipids in the cell membrane, leading to changes in the cell membrane structure and permeability. This can lead to changes in the cell’s ability to absorb nutrients, excrete waste, and respond to stimuli.

Biochemical And Physiological Effects

The biochemical and physiological effects of DEHP are still being studied, but it has been found to have a wide range of effects on the body. DEHP has been found to disrupt the endocrine system and interfere with the normal functioning of hormones. It has also been linked to reproductive and developmental toxicity, as well as immunotoxicity. Additionally, DEHP has been found to be a potential carcinogen, as it has been linked to an increased risk of certain types of cancer.

Advantages And Limitations For Lab Experiments

DEHP has several advantages and limitations when used in laboratory experiments. One of the main advantages of DEHP is its low cost, which makes it an attractive option for scientists. Additionally, it is relatively easy to obtain and has a wide range of applications. However, DEHP is known to be toxic and can cause adverse effects in humans and animals, so it is important to use it with caution. Additionally, DEHP can be difficult to remove from the environment, so it is important to consider the potential environmental impacts of its use.

Future Directions

The future of DEHP research is focused on understanding its effects on the environment, as well as its potential health and safety risks. Additionally, research is being conducted to develop more effective methods for removing DEHP from the environment. Additionally, research is being conducted to develop new uses for DEHP, such as in the production of biodegradable materials. Finally, research is being conducted to develop new methods for synthesizing DEHP in a more efficient and environmentally friendly way.

Scientific Research Applications

DEHP is widely used in scientific research due to its unique properties. It has been used as a surfactant in the production of nanoparticles and nanostructures, and it has been used as a stabilizer in the production of polymers and other materials. DEHP has also been used as a solubilizing agent in the synthesis of organic compounds, and it has been used as an emulsifying agent in the preparation of emulsions.

properties

IUPAC Name

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N2.ClH/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;/h9-12,14H,5-8,13H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENGGGZJFDLMED-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464488
Record name Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride

CAS RN

92886-00-5
Record name Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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